molecular formula C8H7N3 B111006 5-Aminophthalazine CAS No. 102072-84-4

5-Aminophthalazine

Cat. No. B111006
CAS RN: 102072-84-4
M. Wt: 145.16 g/mol
InChI Key: IXASUUHIFCTEJK-UHFFFAOYSA-N
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Description

5-Aminophthalazine is a heterocyclic compound that is part of a broader class of aminophthalazines. These compounds have been studied for their diverse biological activities, including their potential as novel inhibitors of PGE2 production in cells, which could have implications for anti-inflammatory and anti-tumor applications . The interest in these compounds has led to the development of various synthetic methods to produce substituted aminophthalazines and related structures.

Synthesis Analysis

The synthesis of aminophthalazines and related compounds has been the focus of several studies. One approach involves a solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines, which could potentially be adapted for the synthesis of 5-aminophthalazines . Another method includes a palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion, which allows for the regioselective introduction of substituents into the aminophthalazine scaffold . Additionally, a one-pot, four-component synthesis has been developed for the efficient production of pyrazolo[1,2-b]phthalazine derivatives, which are structurally related to aminophthalazines . These methods highlight the advancements in the synthesis of aminophthalazine derivatives with potential for high yields and purity of the products.

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the phthalazine scaffold, which can be further functionalized to produce a variety of derivatives. The synthesis of new substituted 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives, for example, involves the condensation of different amines with a phthalazinoquinazolinone precursor . The structural diversity of these compounds is significant as it allows for the exploration of different biological activities and properties.

Chemical Reactions Analysis

Aminophthalazines can undergo various chemical reactions that are essential for their functionalization and diversification. For instance, the synthesis of 4-aminophthalazin-1(2H)-ones involves the reaction of ketoesters with hydrazine to form hydrazone derivatives, followed by intramolecular cyclization to form the fused pyridazinone skeleton . The ability to introduce different functional groups through these reactions is crucial for the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the substituents present on the phthalazine ring. While specific details on the physical properties of these compounds are not provided in the papers, it can be inferred that the synthesis methods developed aim to produce compounds with high purity, which suggests that these methods are designed to minimize impurities that could affect the physical properties . The chemical properties, such as reactivity and stability, are likely to be affected by the presence of amino groups and other substituents, which can participate in various chemical reactions .

Scientific Research Applications

Phosphodiesterase 5 Inhibitory Activity

5-Aminophthalazine derivatives, specifically 4-(3-chloro-4-methoxybenzyl)aminophthalazines, have been synthesized and found to inhibit phosphodiesterase 5 (PDE5). These compounds, particularly one known as compound 13, exhibited potent PDE5 inhibitory activity and also demonstrated vasorelaxant action in isolated porcine coronary arteries. This suggests their potential application in cardiovascular therapies (Watanabe et al., 2000).

p53 Activation in Cancer Cells

Phthalazino[1,2-b]quinazolinones, a class of compounds derived from this compound, have been identified as p53 activators in bladder cancer cells. These compounds, particularly 5da, showed significant anticancer activity on various cancer cell lines and induced apoptosis, suggesting their potential application in cancer therapy (Zhang et al., 2017).

Anticancer and Anti-inflammatory Properties

Aminophthalazines have been explored as novel inhibitors of PGE2 production in human adenocarcinoma cells, indicating their potential in cancer therapy. Some compounds in this class demonstrated significant anti-tumor activity in xenograft mouse models (Medda et al., 2013).

Selective and Ultrafast Detection of TNP in Water

Aminophthalazine derivatives have been used to design fluorescent probes for the selective and ultrafast detection of trinitrophenol (TNP) in water, indicating their potential application in environmental monitoring (Das & Mandal, 2018).

Mixed Agonist/Antagonist Properties at 5-HT1A Receptors

Compounds like NAN-190, derived from aminophthalazine, have shown mixed agonist/antagonist properties at central 5-HT1A receptors, indicating potential applications in neurological studies and therapies (Hjorth & Sharp, 1990).

Aminosalicylates in Inflammatory Bowel Disease

5-Aminosalicylic acid (5-ASA), a derivative of aminophthalazine, has been used in the treatment of inflammatory bowel disease. Studies suggest that aminosalicylates like 5-ASA may function as free radical scavengers and inhibit leukotriene production, thus reducing inflammation in these conditions (Greenfield et al., 1993).

GABA-A Benzodiazepine Receptor Ligands

Studies have identified certain aminophthalazine derivatives as high-affinity ligands for gamma-aminobutyric acid-A (GABA-A) benzodiazepine receptors, with selectivity over different receptor subtypes. This highlights their potential in the development of novel therapies for neurological disorders (Carling et al., 2004).

Safety and Hazards

5-Aminophthalazine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

phthalazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXASUUHIFCTEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459346
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102072-84-4
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with the 5-nitrophthalazine (1.9 g, 10.9 mmol) prepared above, dissolved in a mixture of 60 mL of ethanol:THF (5:1). Hydrazine hydrate (2.5 g, 25 mmol) was added to the reaction mixture followed by a catalytic amount of Raney nickel as a slurry in water. The reaction mixture was stirred at ambient temperature for 4 hours. The reaction mixture was then passed through a pad of silica gel/celite which was washed with ethanol. The ethanol fractions were combined and evaporated to yield 1.2 g (79%) of the title compound of formula (Z).
Quantity
1.9 g
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2.5 g
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ethanol THF
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60 mL
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solvent
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Yield
79%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-aminophthalazine-1,4-dione in the chemiluminescence of luminol?

A: this compound-1,4-dione, also known as azaquinone, is a key intermediate in the chemiluminescence of luminol. Research shows that oxidizing agents like chlorine dioxide convert luminol to azaquinone. [, ] This azaquinone then reacts with hydrogen peroxide, leading to the formation of a short-lived endoperoxide. The decomposition of this endoperoxide results in the generation of excited 3-aminophthalate, which is responsible for the observed chemiluminescence. []

Q2: How does ferricyanide catalyze the chemiluminescence of luminol?

A: Potassium ferricyanide catalyzes the chemiluminescence of luminol by facilitating a one-electron oxidation of the luminol dianion. [] This oxidation process generates the this compound-1,4-semidione radical. This radical can then react with oxygen to produce the excited 3-aminophthalic acid responsible for light emission. []

Q3: What insights can be gained from studying the reaction of the luminol radical with oxygen?

A: Research exploring the equilibrium reaction between the luminol radical and oxygen provides valuable information about the one-electron reduction potential of this compound-1,4-dione. [] This knowledge is crucial for understanding the redox properties of the molecule and its behavior in chemiluminescent reactions.

Q4: Beyond chemiluminescence, are there other applications where this compound derivatives are studied?

A: Yes, research indicates that this compound derivatives are of interest in various fields. Studies have explored their synthesis [, , ] and their potential use in areas such as hyperpolarized contrast agents for magnetic resonance imaging (MRI). [] This suggests a broader applicability of these compounds beyond chemiluminescence.

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